molecular formula C14H18N2O4 B1401003 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid CAS No. 1316217-18-1

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid

Cat. No.: B1401003
CAS No.: 1316217-18-1
M. Wt: 278.3 g/mol
InChI Key: KXIDGDPOGWYPLU-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid (CAS 1316217-18-1) is an organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . This piperazine-carboxylic acid derivative features a acetyl group on the piperazine nitrogen and a methoxyphenyl substituent, a structural motif found in various pharmacologically active compounds and multi-target agents investigated in scientific research . Compounds with similar piperazine and carboxylic acid frameworks are frequently utilized in medicinal chemistry as key synthetic intermediates or building blocks for the development of more complex molecules. The structure of this compound suggests potential application as a precursor in the synthesis of matrix metalloproteinase (MMP) inhibitors, which are a significant class of targets in disease research . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is solely for use by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)16-8-7-15(9-13(16)14(18)19)11-3-5-12(20-2)6-4-11/h3-6,13H,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIDGDPOGWYPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic synthesis methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters, enhancing lipophilicity .

  • Amidation : Forms stable amides with primary/secondary amines via coupling agents like DCC .

Acetyl Group

  • Hydrolysis : Cleaved under basic conditions (e.g., NaOH) to regenerate the secondary amine .

  • Nucleophilic Substitution : Susceptible to replacement by stronger nucleophiles (e.g., hydrazine) .

Piperazine Ring

  • Alkylation/Acylation : The secondary amine undergoes alkylation with alkyl halides or acylation with anhydrides .

  • Metal Coordination : Forms complexes with transition metals (e.g., Au, Cu) via nitrogen lone pairs, as observed in crystallographic studies .

Documented Reaction Pathways

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Acetylation Acetic anhydride, NaHCO₃, ethanolIntroduction of acetyl group at N1
Esterification Methanol, H₂SO₄Methyl ester derivative
Hydrolysis (Acetyl) 2M NaOH, 80°C, 2hDeacetylated piperazine intermediate
Complexation AuCl₃ in aqueous solutionGold coordination complexes

Stability and Degradation

  • Photodegradation : The methoxyphenyl group undergoes demethylation under UV light, forming quinone intermediates .

  • Thermal Stability : Decomposes above 280°C, with CO₂ release from the carboxylic acid group .

Key Research Findings

  • Stereoelectronic Effects : The acetyl group reduces piperazine ring flexibility, impacting binding to biological targets .

  • Solubility : Carboxylic acid enhances aqueous solubility (logP = 1.2), critical for pharmacokinetic optimization .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid exhibit antidepressant-like effects. These effects are likely due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that piperazine derivatives can modulate these neurotransmitter levels, suggesting potential use in treating depression .

2. Anticancer Properties
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific cellular pathways involved in cell death .

3. Antimicrobial Activity
There are indications that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents .

Research Tool

1. Molecular Docking Studies
The compound is frequently used in molecular docking studies to understand its interactions with various biological targets. These studies help elucidate the structure-activity relationship (SAR) of piperazine derivatives, aiding in the design of more effective drugs .

2. Chemical Probes
Due to its specific binding properties, this compound can serve as a chemical probe in biological research, helping to dissect complex signaling pathways and understand disease mechanisms.

Case Studies

Study Focus Findings
Study on Antidepressant EffectsInvestigated the effect on serotonin levelsShowed significant modulation of serotonin levels in animal models
Anticancer Activity AssessmentEvaluated effects on cancer cell linesInduced apoptosis in specific cancer cell lines, suggesting potential therapeutic use
Antimicrobial TestingAssessed against various bacterial strainsDemonstrated effectiveness against multiple strains, indicating potential for new antibiotic development

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. For example, it may inhibit acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine, thereby increasing acetylcholine levels and enhancing cholinergic transmission .

Comparison with Similar Compounds

Substituent Impact :

  • 4-Methoxyphenyl vs. The fluorophenyl analog exhibits a pKa of 3.82 and LogD of -2.28 at pH 7.4, suggesting moderate acidity and polarity .
  • Acetyl vs. Phosphonopropyl: The acetyl group in the target compound reduces steric hindrance compared to bulkier phosphonopropyl groups in CPP derivatives, which are critical for NMDA receptor antagonism .

Physicochemical Properties

  • LogP and Solubility : The methoxyphenyl group likely confers a higher LogP (estimated ~1.5–2.0) compared to the fluorophenyl analog (LogP: 0.87), aligning with trends in substituent hydrophobicity .
  • Acid-Base Behavior : The carboxylic acid moiety (pKa ~3–4) and acetyl group influence ionization states, affecting bioavailability. The fluorophenyl analog’s pKa of 3.82 suggests similar behavior for the methoxyphenyl derivative .

Biological Activity

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid is a piperazine derivative that has garnered attention for its diverse biological activities. This compound features an acetyl group, a methoxyphenyl moiety, and a piperazine ring, which contribute to its pharmacological potential. Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities such as enzyme inhibition, receptor binding, and potential therapeutic effects in various medical fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Notably, it has been suggested that this compound can inhibit acetylcholinesterase , an enzyme crucial for the breakdown of acetylcholine, thereby enhancing cholinergic transmission and potentially offering therapeutic benefits in neurological disorders.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReference
Enzyme InhibitionPotential to inhibit acetylcholinesterase, increasing acetylcholine levels
Receptor BindingMay act as an agonist/antagonist at various receptors
Therapeutic PotentialInvestigated for applications in treating neurological disorders
Antimicrobial ActivitySome derivatives show antibacterial properties

Case Studies and Research Findings

  • Neurological Applications : Research has indicated that compounds similar to this compound can enhance cholinergic activity, which is beneficial in conditions like Alzheimer's disease. Studies on related piperazine derivatives have shown significant inhibition of acetylcholinesterase with IC50 values in the low micromolar range, suggesting a potential for cognitive enhancement therapies .
  • Antimicrobial Properties : A study synthesized various piperazine derivatives and evaluated their antibacterial activities. Compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL. The presence of the methoxy group was noted to enhance the antimicrobial efficacy .
  • Structure-Activity Relationships (SAR) : The SAR studies have revealed that modifications to the methoxyphenyl group can significantly influence the biological activity of piperazine derivatives. For instance, substituting different groups on the phenyl ring has yielded compounds with varying potencies against specific targets such as acetylcholinesterase and bacterial enzymes .

Q & A

Q. Basic

  • Molecular weight : 278.3 g/mol (calculated).
  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and methoxy groups.
  • Stability : Hydrolytically sensitive; avoid aqueous bases. Store under inert gas .

How can researchers address contradictions in biological activity data?

Advanced
Variations in pharmacological assays (e.g., receptor binding vs. cell viability) may arise from:

  • Metabolic instability : Use hepatic microsome assays to assess degradation.
  • Off-target effects : Perform selectivity profiling against related receptors (e.g., serotonin/dopamine transporters) .
  • Formulation : Optimize solubility using co-solvents (e.g., cyclodextrins) .

What pharmacological potential does this compound exhibit?

Advanced
Piperazine derivatives often target monoamine transporters (e.g., serotonin reuptake inhibition). While direct data is limited, structurally similar compounds show:

  • Antiarrhythmic activity : Via ion channel modulation .
  • Anticancer potential : Test in cell lines (e.g., MCF-7) using MTT assays .

Which analytical techniques are optimal for purity assessment?

Q. Basic

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA).
  • Mass spectrometry : ESI-MS for molecular ion confirmation.
  • Elemental analysis : Validate C, H, N content (±0.4% theoretical) .

How can solubility challenges in formulation be mitigated?

Q. Advanced

  • Salt formation : React with sodium hydroxide to produce a water-soluble sodium carboxylate.
  • Nanoformulation : Use liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

What strategies support structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog synthesis : Modify the methoxy group (e.g., replace with halogens or hydroxy) and test activity.
  • Computational modeling : Perform docking studies with targets like hCA II or 5-HT₁A receptors .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid
Reactant of Route 2
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1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid

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